Complete α-Selectivity in C-Glycosylation: TIPDS vs. TBDMS, TIPS, and TBDPS
In a comparative study of 2-deoxyrhamnosylation, the TIPDS-protected rhamnose donor provided complete α-selectivity, whereas donors protected with TBDMS, TIPS, or TBDPS exhibited no facial selectivity, resulting in a mixture of α- and β-anomers [1]. This stark difference is attributed to the conformationally locked (4H3) state enforced by the cyclic TIPDS group.
| Evidence Dimension | Stereoselectivity in C-glycosylation (α:β ratio) |
|---|---|
| Target Compound Data | Complete α-selectivity |
| Comparator Or Baseline | TBDMS, TIPS, and TBDPS protected donors: No facial selectivity |
| Quantified Difference | Complete α-selectivity vs. non-selective (approx. 1:1 mixture) |
| Conditions | C-Glycosylation reactions with 2-deoxyrhamnosyl donors at room temperature |
Why This Matters
This evidence demonstrates that TIPDS uniquely enables the exclusive synthesis of the α-anomer, which is critical for producing stereochemically pure bioactive molecules and avoiding costly and time-consuming isomer separations.
- [1] Mukherji, A., et al. (2023). Influence of Various Silyl Protecting Groups on Stereoselective 2-Deoxyrhamnosylation. The Journal of Organic Chemistry, 88(1), 245–260. https://doi.org/10.1021/acs.joc.2c02285 View Source
